molecular formula C17H20O3S B4683066 2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate

2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B4683066
M. Wt: 304.4 g/mol
InChI Key: OPEDJVRECFZVND-UHFFFAOYSA-N
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Description

2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate is an organic compound with the molecular formula C₁₇H₂₀O₃S. It is a sulfonate ester derived from 2,4-dimethylphenol and 2,4,6-trimethylbenzenesulfonic acid.

Properties

IUPAC Name

(2,4-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3S/c1-11-6-7-16(13(3)8-11)20-21(18,19)17-14(4)9-12(2)10-15(17)5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEDJVRECFZVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate typically involves the esterification of 2,4-dimethylphenol with 2,4,6-trimethylbenzenesulfonic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of 2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives may interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate
  • 2,4,6-trimethylbenzenesulfonic acid
  • 2,4-dimethylphenol
  • 2,4,6-trimethylphenol

Uniqueness

2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both methyl groups and the sulfonate ester group allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate
Reactant of Route 2
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2,4-dimethylphenyl 2,4,6-trimethylbenzenesulfonate

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